molecular formula C20H20ClFN2O2 B2700533 2-chloro-4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 946372-20-9

2-chloro-4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2700533
M. Wt: 374.84
InChI Key: AINWMEFFXOYYBC-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as CFI-400945 or CB-5083, is a small molecule inhibitor1. It has a molecular formula of C20H20ClFN2O2 and a molecular weight of 374.841.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, similar compounds have been synthesized and evaluated for their antimicrobial and anticancer potential2.



Molecular Structure Analysis

The molecular structure of this compound is not directly available from the search results. However, it can be inferred from its molecular formula, C20H20ClFN2O21.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the search results. However, it’s known that it acts as a small molecule inhibitor1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available from the search results. However, based on its molecular formula, C20H20ClFN2O2, and molecular weight, 374.841, some properties can be inferred.


Scientific Research Applications

Fluorescence Studies and Hybridization Affinity

Research indicates novel fluorophores, such as 6-(6-isobutyrylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid and 6-(6-dimethylamino-1,3-dioxo-1H, 3H-benzo[de]isoquinolin-2-yl)-hexanoic acid, have been synthesized for fluorescence studies in various solvents and for labeling oligodeoxyribonucleotides, enhancing their fluorescence signals and hybridization affinity (Singh & Singh, 2007).

Imaging Solid Tumors

Fluorine-18-labeled benzamide analogs have been synthesized to image the sigma2 receptor status of solid tumors using positron emission tomography (PET), showing high tumor uptake and acceptable tumor/normal tissue ratios (Tu et al., 2007).

Luminescent Properties and Electron Transfer

Novel piperazine substituted naphthalimide model compounds have been synthesized, showing characteristic luminescent properties and photo-induced electron transfer, valuable for applications in photodynamic therapy and as molecular probes (Gan et al., 2003).

Synthesis and Antimicrobial Activity

Research on the synthesis and antimicrobial activity of fluoroquinolone-based 4-thiazolidinones, deriving from lead molecules like 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has shown promising results against various bacterial and fungal species (Patel & Patel, 2010).

Cobalt-Catalyzed C-H Activation

Cobalt-catalyzed C-H activation/annulation of benzamides with fluoroalkylated alkynes has been explored, leading to the efficient synthesis of 3- and 4-fluoroalkylated isoquinolinones, compounds of interest due to their potential pharmacological applications (Kumon et al., 2021).

Synthesis of Fluorinated Heterocycles

The synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation demonstrates significant potential in pharmaceutical and agrochemical industries, highlighting versatile coupling reactions and synthetic applications (Wu et al., 2017).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the search results.


Future Directions

Indole derivatives, such as this compound, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities3. This suggests that further research and development could lead to new applications for this compound in the field of medicine.


Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.


properties

IUPAC Name

2-chloro-4-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2/c1-12(2)11-24-18-7-5-15(9-13(18)3-8-19(24)25)23-20(26)16-6-4-14(22)10-17(16)21/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINWMEFFXOYYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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